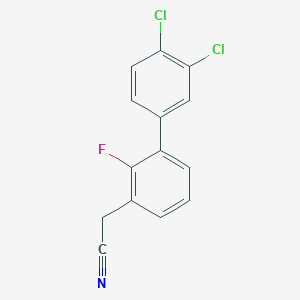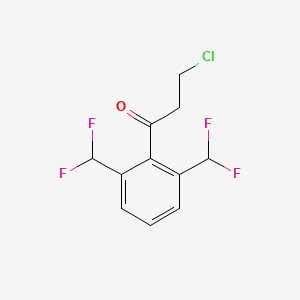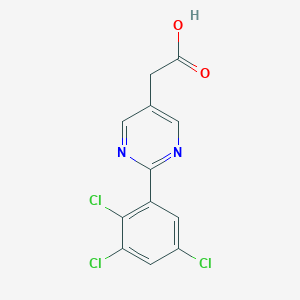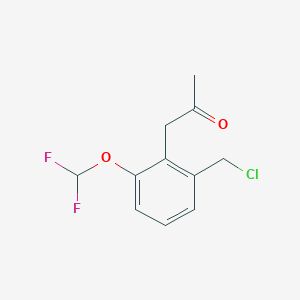![molecular formula C8H9N3O B14054055 (R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine is a chiral organic compound featuring a benzo[c][1,2,5]oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine typically involves the construction of the benzo[c][1,2,5]oxadiazole ring followed by the introduction of the ethan-1-amine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Chiral Resolution: Separation of the ®-enantiomer from a racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This may include continuous flow synthesis and the use of automated systems for chiral resolution.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzo[c][1,2,5]oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: Used as a building block for more complex molecules.
Biology
Biological Probes: Utilized in the study of biological systems due to its fluorescent properties.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine: The enantiomer of the compound, with potentially different biological activity.
Benzo[C][1,2,5]oxadiazole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine is unique due to its specific chiral configuration and the presence of the benzo[c][1,2,5]oxadiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
(1R)-1-(2,1,3-benzoxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H9N3O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |
Clé InChI |
PDSWWKJQKOVXLA-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=CC2=NON=C2C=C1)N |
SMILES canonique |
CC(C1=CC2=NON=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)


